molecular formula C24H24ClN3O3S B251209 N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide

货号 B251209
分子量: 470 g/mol
InChI 键: YQAXEAJUQBWAEI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule involved in the development and activation of B cells, which are important components of the immune system. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B cell malignancies.

作用机制

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide binds to the active site of BTK and inhibits its activity, leading to downstream effects on B cell signaling pathways. BTK is a critical mediator of B cell receptor (BCR) signaling, which is essential for B cell activation and survival. Inhibition of BTK by N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide results in decreased BCR signaling, leading to reduced B cell proliferation and survival.
Biochemical and Physiological Effects:
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide has been shown to have potent anti-tumor activity in preclinical models of B cell malignancies. In addition to its effects on B cell proliferation and survival, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide has also been shown to inhibit the migration and adhesion of B cells, which are important processes in the development and progression of lymphoma and leukemia.

实验室实验的优点和局限性

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide has several advantages as a research tool for studying B cell signaling and B cell malignancies. It is a potent and selective inhibitor of BTK, with minimal off-target effects. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide has also shown synergistic effects with other targeted therapies, which may have clinical implications for combination therapy. However, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide has limitations as well, including its relatively short half-life and potential for drug resistance.

未来方向

There are several potential future directions for research on N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide and its applications in B cell malignancies. One area of interest is the development of combination therapies that target multiple signaling pathways in B cells. Another area of research is the identification of biomarkers that can predict response to N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide and other BTK inhibitors. Additionally, there is ongoing research on the use of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide in other B cell disorders, such as autoimmune diseases and graft-versus-host disease. Overall, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide represents a promising therapeutic option for the treatment of B cell malignancies, and further research is needed to fully understand its potential.

合成方法

The synthesis of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide involves several steps, including the preparation of intermediate compounds and the final coupling of the piperazine and benzamide moieties. The detailed synthesis method has been described in a patent application by Takeda Pharmaceutical Company Limited.

科学研究应用

N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide has been extensively studied in vitro and in vivo for its potential therapeutic applications in B cell malignancies. In preclinical studies, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide has demonstrated potent inhibition of BTK activity and suppression of B cell proliferation and survival. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide has also shown synergistic effects with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models of lymphoma and multiple myeloma.

属性

分子式

C24H24ClN3O3S

分子量

470 g/mol

IUPAC 名称

N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-4-ethoxybenzamide

InChI

InChI=1S/C24H24ClN3O3S/c1-2-31-19-8-5-17(6-9-19)23(29)26-18-7-10-21(20(25)16-18)27-11-13-28(14-12-27)24(30)22-4-3-15-32-22/h3-10,15-16H,2,11-14H2,1H3,(H,26,29)

InChI 键

YQAXEAJUQBWAEI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl

规范 SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。